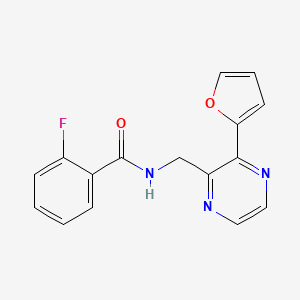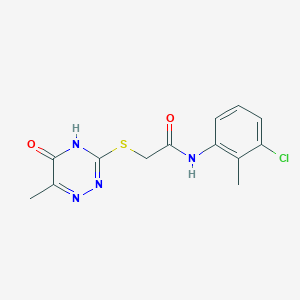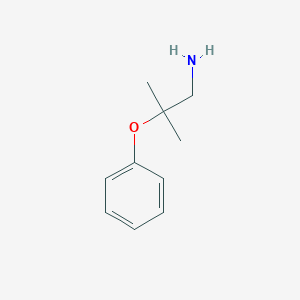![molecular formula C13H16N2O3S B2942607 Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate CAS No. 515861-07-1](/img/structure/B2942607.png)
Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate: is a synthetic organic compound with the molecular formula C13H16N2O3S. This compound is known for its unique structure, which includes a thiophene ring substituted with an ethyl ester, a cyanoacetyl group, and an isopropyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under various conditions. For instance, the reaction can be carried out without solvent at room temperature or with heating at 70°C for several hours .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as solvent-free reactions or fusion techniques. For example, the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at elevated temperatures (around 150°C) can yield the desired cyanoacetamide derivatives .
化学反応の分析
Types of Reactions: Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetyl group allows for condensation reactions with aldehydes and ketones.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Cyclization Reactions: It can form heterocyclic compounds through cyclization reactions with appropriate reagents.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes or ketones in the presence of a base.
Substitution Reactions: Often use nucleophiles such as amines or thiols.
Cyclization Reactions: May require catalysts or specific conditions such as heating.
Major Products: The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .
科学的研究の応用
Chemistry: In chemistry, ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities through various reactions .
Biology and Medicine: It can be used in the development of new pharmaceuticals with potential therapeutic effects .
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, including polymers and coatings, due to its reactive functional groups .
作用機序
The mechanism of action of ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyanoacetyl group, in particular, plays a crucial role in its reactivity. The compound can interact with molecular targets through nucleophilic or electrophilic interactions, leading to the formation of new chemical bonds and the generation of biologically active compounds .
類似化合物との比較
Ethyl cyanoacetate: A precursor in the synthesis of ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate.
Cyanoacetamide derivatives: These compounds share the cyanoacetyl functional group and exhibit similar reactivity.
Thiophene derivatives: Compounds containing the thiophene ring structure, which is common in many biologically active molecules.
Uniqueness: this compound is unique due to its combination of functional groups, which confer distinct reactivity and potential for forming diverse chemical entities. This makes it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]-5-propan-2-ylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-13(17)9-7-10(8(2)3)19-12(9)15-11(16)5-6-14/h7-8H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCOJTPLHAKXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2942524.png)




![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2942533.png)
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2942536.png)
![3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2942537.png)
![Ethyl 2-(4-(4-ethylpiperazin-1-yl)-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942538.png)

![(3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2942544.png)

![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-sulfonamide](/img/structure/B2942546.png)
![N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2942547.png)
